REACTION_CXSMILES
|
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([NH2:12])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[N:19]1[CH:24]=[CH:23][C:22](B(O)O)=[CH:21][CH:20]=1>COCCOC.O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[N:19]1[CH:24]=[CH:23][C:22]([C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]([NH2:12])=[CH:4][CH:3]=2)=[CH:21][CH:20]=1 |f:1.2.3,7.8.9.10.11|
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Name
|
|
Quantity
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10 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C2=CC=CC=C12)N
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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14 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
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N1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
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2.75 g
|
Type
|
catalyst
|
Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was flushed with argon for 0.3 hours
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Duration
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0.3 h
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Type
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TEMPERATURE
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Details
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the mixture heated
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Type
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TEMPERATURE
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Details
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at reflux for 5 hours
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Duration
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5 h
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Type
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CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo to a brown slurry
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Type
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CUSTOM
|
Details
|
partitioned between dichloromethane and water
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Type
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EXTRACTION
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Details
|
The aqueous was further extracted with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organics dried (Na2SO4)
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo to a brown solid (13.2 g)
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Type
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CUSTOM
|
Details
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Purification of the solid by flash chromatography
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Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C1=CC=C(C2=CC=CC=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |